molecular formula C12H16N2O3S B2494554 4-methyl-N'-(oxan-4-ylidene)benzene-1-sulfonohydrazide CAS No. 1240042-12-9

4-methyl-N'-(oxan-4-ylidene)benzene-1-sulfonohydrazide

Cat. No.: B2494554
CAS No.: 1240042-12-9
M. Wt: 268.33
InChI Key: WZRSKHRTTAZWRX-UHFFFAOYSA-N
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Description

4-methyl-N’-(oxan-4-ylidene)benzene-1-sulfonohydrazide is a chemical compound with the molecular formula C15H16N2O3S This compound is known for its unique structure, which includes a sulfonohydrazide group attached to a benzene ring

Preparation Methods

The synthesis of 4-methyl-N’-(oxan-4-ylidene)benzene-1-sulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with oxan-4-ylidenehydrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

4-methyl-N’-(oxan-4-ylidene)benzene-1-sulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: The compound has shown potential as an antibacterial and antifungal agent.

    Medicine: Research has indicated that the compound may have potential as an anticancer agent. Its ability to inhibit the growth of cancer cells has been investigated, and further studies are ongoing to understand its mechanism of action and therapeutic potential.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-methyl-N’-(oxan-4-ylidene)benzene-1-sulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, its antibacterial activity may be due to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity. Similarly, its anticancer activity may involve the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

4-methyl-N’-(oxan-4-ylidene)benzene-1-sulfonohydrazide can be compared with other similar compounds, such as:

The uniqueness of 4-methyl-N’-(oxan-4-ylidene)benzene-1-sulfonohydrazide lies in its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-N-(oxan-4-ylideneamino)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-10-2-4-12(5-3-10)18(15,16)14-13-11-6-8-17-9-7-11/h2-5,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRSKHRTTAZWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-methylbenzenesulfonohydrazide (819 mg, 4.4 mmol) and dihydro-2H-pyran-4(3H)-one (487 μl, 5.28 mmol) was stirred in a Dean-Stark apparatus at 120° C. for 24 hours. The reaction mixture was cooled and evaporated at reduced pressure. The residue was purified by chromatography using a gradient of dichloromethane/ethyl acetate=100:0 to 80:20 as the eluent to give the 4-methyl-N′-(2H-pyran-4(3H,5H,6H)-ylidene)benzenesulfonohydrazide (475 mg, 40% yield) as an off white solid. MS (ISP): m/z=269.3 [M+H]+.
Quantity
819 mg
Type
reactant
Reaction Step One
Quantity
487 μL
Type
reactant
Reaction Step One

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